5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound characterized by a unique structural framework that includes a triazole ring fused to a pyrazine system. This compound has attracted interest in medicinal chemistry due to its potential therapeutic applications, particularly as a modulator of biological pathways. The molecular formula of this compound is with a molecular weight of approximately 259.24 g/mol .
This compound is classified under triazole derivatives, which are known for their diverse biological activities. The presence of both fluoro and methoxy groups on the phenyl ring contributes to its unique properties and potential interactions with biological targets . The compound's synthesis and characterization have been discussed in various scientific literature, highlighting its relevance in drug design and development .
The synthesis of 5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can be achieved through several methods, including:
The synthetic route typically involves the coupling of 4-fluoro-2-methoxyaniline with a suitable triazole precursor. The reaction conditions must be optimized to ensure high purity and yield of the final product. For example, using solvents such as dimethylformamide or dichloromethane can significantly influence the efficiency of the coupling reaction .
The molecular structure of 5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 259.24 g/mol |
CAS Number | 1956356-02-7 |
Purity | 95% |
The compound's structure can be visualized using SMILES notation: NC1=NN(C(C(C(OC)=C2)=CC=C2F)=CN=C3)C3=N1
.
The compound may undergo various chemical reactions typical for triazole derivatives, including:
Reactions involving this compound often require careful control of temperature and pH to prevent degradation or unwanted side reactions. Analytical techniques such as thin-layer chromatography and mass spectrometry are essential for monitoring reaction progress and confirming product identity .
The chemical stability of this compound is influenced by environmental factors such as light and moisture. Proper storage conditions are necessary to maintain its integrity over time.
5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has potential applications in various scientific fields:
The [1,2,4]triazolo[1,5-a]pyrazine nucleus has evolved as a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, aromatic character, and metabolic stability. Early exploration focused on unsubstituted derivatives as kinase inhibitors, with patents emerging in the 2000s covering broad therapeutic applications [3]. A significant milestone occurred when researchers recognized the scaffold’s structural similarity to purines, enabling its integration into adenosine receptor-targeting compounds. This inspired systematic modifications at the C5 and C2 positions to optimize target affinity [6] . By the mid-2010s, advanced derivatives demonstrated potent activity against oncological and neurological targets, exemplified by the clinical evaluation of c-Met/VEGFR-2 inhibitors featuring triazolopyrazine cores . The scaffold’s synthetic versatility facilitated rapid diversification, with recent studies (2022) confirming its suitability for multi-target kinase inhibition in oncology drug discovery .
Table 1: Evolution of Triazolo[1,5-a]pyrazine-Based Therapeutics
Time Period | Development Focus | Key Advancements |
---|---|---|
2000-2010 | Scaffold Exploration | Initial synthesis and broad kinase screening; Structural analogy to purines identified |
2011-2015 | Substitution Optimization | C5-aryl modifications for enhanced selectivity; Introduction of fluorinated phenyl groups |
2016-Present | Targeted Therapeutics | Dual c-Met/VEGFR-2 inhibitors (e.g., compound 17l, IC₅₀ = 26nM for c-Met); PDE2-selective derivatives |
The scaffold’s progression reflects a shift from opportunistic screening to rational design. Contemporary approaches leverage crystallography data to position the triazolopyrazine ring for optimal hinge-region binding in kinases, while C5 aryl substitutions address auxiliary hydrophobic pockets . This evolution underscores the scaffold’s adaptability across target classes.
Fluorine and methoxy substituents on the C5-aryl ring critically modulate the bioactivity of triazolopyrazine derivatives through electronic, steric, and pharmacokinetic mechanisms. The 4-fluoro-2-methoxyphenyl group in 5-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine exemplifies this strategic optimization:
Table 2: Impact of Aryl Substituent Patterns on Triazolopyrazine Bioactivity
Substituent Pattern | Target Affinity | Metabolic Stability (t₁/₂, min) | Key Interactions |
---|---|---|---|
4-Fluoro-2-methoxyphenyl | PDE2 IC₅₀ = 38 nM | 120 | H-bond (methoxy oxygen); π-π stacking (fluorophenyl); Hydrophobic packing |
2,4-Difluorophenyl | PDE2 IC₅₀ = 210 nM | 95 | Enhanced π-stacking; Reduced H-bond capacity |
5-Fluoro-2-methoxyphenyl* | Adenosine A₂A Kᵢ = 15 nM | 105 | Optimal dihedral angle; Complementary steric fit |
Unsubstituted phenyl | PDE2 IC₅₀ > 1000 nM | 45 | Minimal specific interactions; Rapid oxidation |
Note: Data from structurally analogous thiazol-2-amine derivatives confirms positional effects [4]
The strategic placement of these substituents demonstrates how subtle electronic and conformational perturbations significantly influence target engagement and drug-like properties.
The structural architecture of 5-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine positions it as a dual-target candidate for neurological disorders via Phosphodiesterase 2 (PDE2) inhibition and adenosine receptor modulation:
PDE2 Inhibition Rationale: PDE2 hydrolyzes cyclic nucleotides (cAMP/cGMP) in brain regions governing learning and memory. Inhibitors elevate cyclic nucleotides, activating CREB-mediated neuroplasticity. The triazolopyrazine scaffold mimics purine nucleotides, competing for PDE2’s catalytic site. The 4-fluoro-2-methoxyphenyl substituent specifically occupies a hydrophobic subpocket adjacent to the catalytic domain, as evidenced by co-crystallization studies of similar compounds [1]. This substitution pattern enhances PDE2 selectivity over PDE10A (>100-fold), critical for minimizing extrapyramidal side effects. Preclinical data confirms that triazolopyrazine-based PDE2 inhibitors rescue synaptic deficits in models of age-related cognitive decline [1].
Adenosine Receptor Interactions: Triazolopyrazines bearing 5-aryl substitutions exhibit high affinity for adenosine receptors (particularly A₁ and A₂A), which regulate neuronal excitability and neurotransmitter release. The 2-amine group forms bidentate hydrogen bonds with transmembrane residue Asn253 in A₂A receptors, while the fluoromethoxyphenyl moiety extends into the secondary binding pocket. Quantum mechanical calculations indicate the ortho-methoxy group’s lone pairs enhance dipole-dipole interactions with Leu267, explaining the 5-fold affinity boost over para-methoxy analogs [6] .
Convergence in Cognitive Enhancement: Both pathways synergistically enhance neuronal cAMP/cGMP signaling—PDE2 inhibitors slow cyclic nucleotide degradation, while adenosine A₂A antagonists prevent Gi-mediated inhibition of adenylyl cyclase. This dual mechanism amplifies neuroprotective cascades, making 5-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine a compelling candidate for cognitive disorders with multifactorial pathologies [1] [6].
Table 3: Structural Basis for Target Engagement
Target Protein | Key Binding Interactions | Functional Consequence |
---|---|---|
Phosphodiesterase 2 | 1. Triazolopyrazine N1/N4 H-bonds with Gln859 2. 4-Fluorophenyl π-stacking with Phe830 3. Ortho-methoxy oxygen H-bond with Tyr827 | Competitive inhibition of cGMP hydrolysis (Kᵢ = 12 nM); Increased neuronal cGMP (3.5-fold) |
Adenosine A₂A Receptor | 1. Pyrazine C2-NH₂ bidentate H-bond to Asn253 2. Fluorine electrostatic interaction with Ile268 3. Methoxy oxygen dipole with Leu267 | Antagonism (Kᵢ = 8.3 nM); Enhanced cAMP/PKA signaling in striatal neurons |
The compound’s design thus integrates complementary pharmacological actions within a single molecular framework, addressing complex neurological dysfunction through polypharmacology while maintaining structural simplicity.
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0